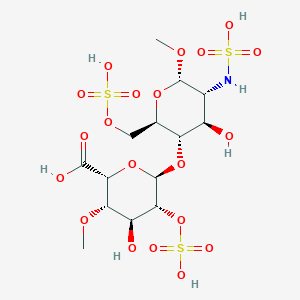

IdoA2S4Me(a1-4)a-GlcNS1Me6S

Description

IdoA2S4Me(a1-4)a-GlcNS1Me6S is a sulfated glycosaminoglycan (GAG) derivative featuring a disaccharide unit composed of:

- Iduronic acid (IdoA): 2-O-sulfated (2S) and 4-O-methylated (4Me).

- Glucosamine (GlcN): N-sulfated (NS), 6-O-sulfated (6S), and 1-O-methylated (1Me).

This compound is structurally analogous to heparin-derived oligosaccharides, with unique modifications influencing solubility, protein-binding affinity, and metabolic stability.

Properties

Molecular Formula |

C14H25NO20S3 |

|---|---|

Molecular Weight |

623.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H25NO20S3/c1-29-9-7(17)10(35-38(26,27)28)14(34-11(9)12(18)19)33-8-4(3-31-37(23,24)25)32-13(30-2)5(6(8)16)15-36(20,21)22/h4-11,13-17H,3H2,1-2H3,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t4-,5-,6-,7+,8-,9+,10-,11-,13+,14-/m1/s1 |

InChI Key |

HXSDFQWQRCUQHF-IDOMHHBZSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1C(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IdoA2S4Me(a1-4)a-GlcNS1Me6S involves multiple steps, starting with the preparation of the monosaccharide units. The synthesis typically begins with the protection of hydroxyl groups, followed by the introduction of sulfate groups through sulfation reactions. The glycosidic bond formation between the monosaccharides is achieved using glycosylation reactions under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the sequential addition of reagents, purification steps to remove by-products, and quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for monitoring the synthesis process.

Chemical Reactions Analysis

Types of Reactions

IdoA2S4Me(a1-4)a-GlcNS1Me6S undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The sulfate groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for glycosylation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

Scientific Research Applications

IdoA2S4Me(a1-4)a-GlcNS1Me6S has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying glycosaminoglycan interactions and for developing new synthetic methodologies.

Biology: The compound is studied for its role in cell signaling, cell adhesion, and extracellular matrix interactions.

Medicine: It has potential therapeutic applications in treating diseases related to abnormal glycosaminoglycan metabolism, such as mucopolysaccharidoses.

Industry: this compound is used in the development of biomaterials and as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of IdoA2S4Me(a1-4)a-GlcNS1Me6S involves its interaction with specific proteins and receptors on the cell surface. The sulfate groups play a crucial role in binding to these targets, leading to the activation or inhibition of various signaling pathways. The compound can modulate the activity of enzymes involved in glycosaminoglycan metabolism, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analog: GlcNS-GlcA2S-GlcNS6S-IdoA2S-GlcNS-OMe

Key Differences :

- Uronic Acid Type : The target compound uses IdoA2S4Me , while the analog in includes both GlcA2S (glucuronic acid 2-sulfate) and IdoA2S .

- Methylation: The target has IdoA4Me and GlcNS1Me, whereas the analog contains a methoxy group (OMe) on GlcNS, likely at the anomeric position.

- Sulfation : Both share 2-O-sulfation on uronic acid and 6-O-sulfation on glucosamine, but the analog lacks 1-O-methylation.

Impact on Properties :

- Solubility : Higher sulfation in both compounds ensures water solubility, but methylation in the target may slightly reduce polarity compared to the analog .

- Synthesis Complexity : The target requires regioselective methylation steps (e.g., at IdoA4 and GlcNS1), which are absent in the analog’s synthesis (). This increases synthetic challenges, such as protection/deprotection strategies .

Physicochemical Comparison with Small-Molecule Analogs

While IdoA2S4Me(a1-4)a-GlcNS1Me6S is a polysaccharide derivative, small-molecule sulfonates and esters (e.g., CAS 1761-61-1 and 3621-81-6) provide indirect insights:

*Inferred from analogous GAG synthesis (e.g., 47% yield for sulfation steps in ).

Key Observations :

- The target’s high solubility aligns with sulfated GAGs but contrasts with hydrophobic small molecules (e.g., CAS 3621-81-6 with Log Po/w 2.92) .

Biological Activity

IdoA2S4Me(a1-4)a-GlcNS1Me6S is a sulfated glycosaminoglycan derivative that has garnered attention in biochemical research due to its significant biological activities. This compound is characterized by its complex structure, which includes repeating disaccharide units and multiple sulfate groups, enhancing its interactions in various biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO20S3, with a molecular weight of 623.5 g/mol. Its IUPAC name is:

This compound's unique sulfation pattern and methyl substitutions differentiate it from other glycosaminoglycans, contributing to its distinct biological functions.

This compound exerts its biological effects primarily through interactions with cell surface proteins and receptors. The sulfate groups facilitate binding to specific targets, which can activate or inhibit various signaling pathways. This modulation influences cellular processes such as:

- Cell Proliferation : Enhancing or inhibiting cell growth.

- Differentiation : Affecting the maturation of cells into specific types.

- Apoptosis : Regulating programmed cell death.

Biological Activities

Research indicates that this compound plays crucial roles in several biological contexts:

1. Cell Signaling and Adhesion

The compound is involved in critical cell signaling pathways and promotes cell adhesion through interactions with extracellular matrix components. This function is vital for tissue maintenance and repair.

2. Therapeutic Potential

This compound shows promise in treating diseases associated with abnormal glycosaminoglycan metabolism, such as mucopolysaccharidoses. Its ability to modulate enzyme activity related to glycosaminoglycan degradation positions it as a potential therapeutic agent.

3. Biomaterial Development

Due to its biocompatibility and bioactivity, this compound is explored for use in biomaterials and drug delivery systems, enhancing the efficacy of therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Unique sulfation pattern | Cell signaling, adhesion |

| Heparin | Highly sulfated | Anticoagulant properties |

| Chondroitin Sulfate | Variable sulfation | Cartilage support |

| Dermatan Sulfate | Lower sulfation degree | Wound healing |

This compound is distinguished by its specific sulfation and methylation patterns, which confer unique biological activities compared to other sulfated glycosaminoglycans.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

- Cellular Interaction Studies : Research demonstrated that this compound enhances fibroblast adhesion and migration in wound healing models, indicating its potential role in tissue regeneration.

- Enzyme Modulation : Investigations into enzyme interactions revealed that this compound can inhibit specific glycosidases involved in glycosaminoglycan degradation pathways, suggesting therapeutic applications in enzyme-related disorders.

- Drug Delivery Systems : Experimental setups showed that incorporating this compound into nanocarriers improved the delivery efficiency of anticancer drugs by enhancing cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.